molecular formula C6H12O6 B1258493 L-xylo-3-hexulose

L-xylo-3-hexulose

Cat. No. B1258493
M. Wt: 180.16 g/mol
InChI Key: DWJZKGYQNOQQEZ-VPENINKCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-xylo-3-hexulose is a ketohexose that is 1,2,4,5,6-pentahydroxyhexan-3-one having L-xylo-configuration.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : L-xylo-3-hexulose has been synthesized through various methods, including oxidation of acetylated derivatives of specific alcohols. This synthesis explores the stereochemistry of ketoses and their derivatives (Angyal & Evans, 1972).
  • Structural Characterization : Studies on the structure and anomeric configuration of derivatives of L-xylo-3-hexulose have been conducted, offering insights into the stereochemical properties of these compounds (Sallam & Hegazy, 1981).

Biochemical Pathways and Enzymatic Activity

  • Role in Fungal Catabolism : L-xylo-3-hexulose plays a crucial role in the oxidoreductive pathway of D-galactose catabolism in fungi, such as Trichoderma reesei and Aspergillus niger. The study highlights the enzyme L-xylo-3-hexulose reductase, which is pivotal in this process (Mojzita et al., 2012).
  • Enzymatic Synthesis : Research includes the enzymatic synthesis and isolation of compounds related to L-xylo-3-hexulose, such as thymidine diphosphate derivatives, which are important for understanding microbial carbohydrate metabolism (Marumo et al., 1992).

Applications in Industrial Processes

  • Xylo-oligosaccharides Production : Studies explore the production of xylo-oligosaccharides from lignocellulosic materials, where L-xylo-3-hexulose and related compounds play a significant role. This has implications for the food and biofuel industries (Carvalho et al., 2013).
  • Bioconversion for Pharmaceutical and Energy Applications : Research focuses on the bioconversion of xylan, closely related to L-xylo-3-hexulose, for creating drugs, energy, and chemical intermediates, demonstrating the compound's relevance in various industrial applications (Yao-guo, 2011).

Medical and Biological Research

  • Discovery of Inhibitors : Studies have been conducted on the discovery of human L-xylo-3-hexulose reductase inhibitors, which are potential targets for diabetes treatment. This showcases the compound's significance in medical research (Carbone et al., 2005).

properties

Product Name

L-xylo-3-hexulose

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2R,4R,5S)-1,2,4,5,6-pentahydroxyhexan-3-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-5,7-11H,1-2H2/t3-,4+,5+/m0/s1

InChI Key

DWJZKGYQNOQQEZ-VPENINKCSA-N

Isomeric SMILES

C([C@@H]([C@H](C(=O)[C@@H](CO)O)O)O)O

SMILES

C(C(C(C(=O)C(CO)O)O)O)O

Canonical SMILES

C(C(C(C(=O)C(CO)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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